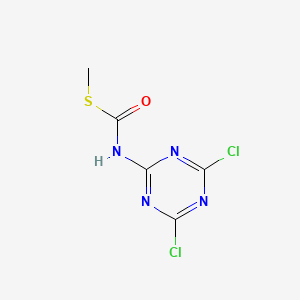
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate typically involves the nucleophilic substitution reaction of 4,6-dichloro-1,3,5-triazine with a suitable thiol reagent. The reaction is carried out under controlled conditions, often using solvents like acetone or dioxane . The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction efficiency and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, which can have various functional groups attached to the triazine ring .
Applications De Recherche Scientifique
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling reagent.
4,4′-Bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene: Used in the synthesis of fluorescent whitening agents.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity.
Uniqueness
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate stands out due to its unique combination of a triazine ring and a carbamothioate group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
62798-07-6 |
|---|---|
Formule moléculaire |
C5H4Cl2N4OS |
Poids moléculaire |
239.08 g/mol |
Nom IUPAC |
S-methyl N-(4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate |
InChI |
InChI=1S/C5H4Cl2N4OS/c1-13-5(12)11-4-9-2(6)8-3(7)10-4/h1H3,(H,8,9,10,11,12) |
Clé InChI |
OHVUPZKCIRODGF-UHFFFAOYSA-N |
SMILES canonique |
CSC(=O)NC1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


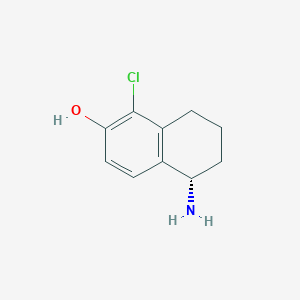
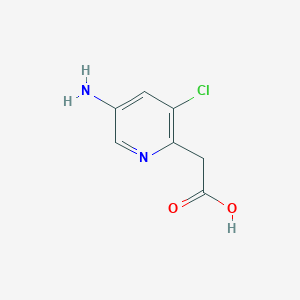
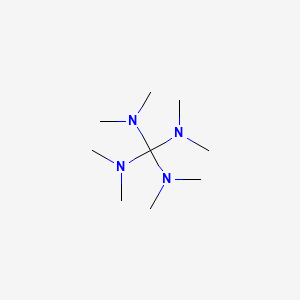
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
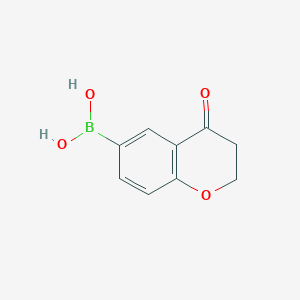
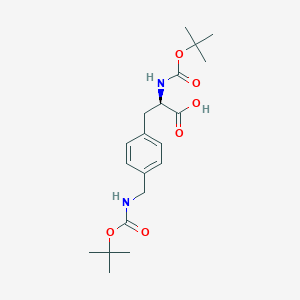
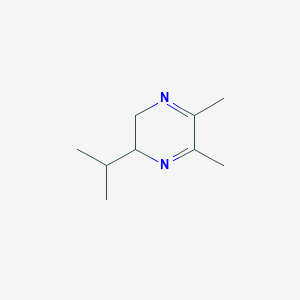
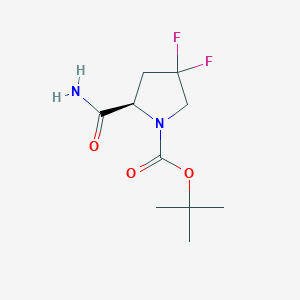
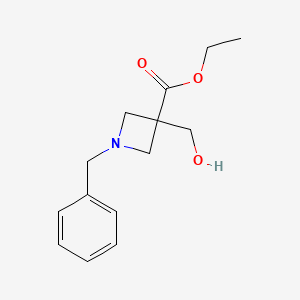
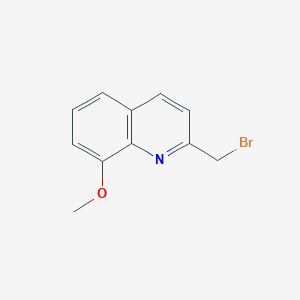
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)
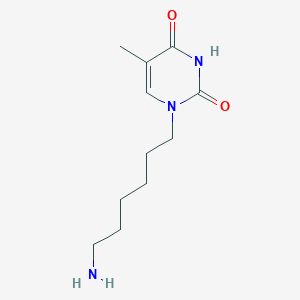
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
